5,8-Dibromoquinolin-2-amine
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Overview
Description
5,8-Dibromoquinolin-2-amine is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. The presence of bromine atoms at positions 5 and 8 on the quinoline ring enhances the compound’s reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dibromoquinolin-2-amine typically involves the bromination of quinoline derivatives. One common method is the bromination of 8-hydroxyquinoline using molecular bromine in the presence of solvents like ethanol. The reaction conditions often require controlled temperatures and specific stoichiometric ratios to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
5,8-Dibromoquinolin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different quinoline derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological or chemical properties.
Scientific Research Applications
5,8-Dibromoquinolin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 5,8-Dibromoquinolin-2-amine involves its interaction with specific molecular targets. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The presence of bromine atoms may enhance the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
5,7-Dibromoquinolin-8-ol: Another brominated quinoline derivative with similar reactivity.
8-Aminoquinoline: A related compound with different substitution patterns and biological activities.
Quinoxalines: Isomerically related compounds with valuable applications in organic synthesis.
Uniqueness
5,8-Dibromoquinolin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of bromine atoms at positions 5 and 8 enhances its reactivity and potential for various applications in scientific research and industry.
Properties
Molecular Formula |
C9H6Br2N2 |
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Molecular Weight |
301.96 g/mol |
IUPAC Name |
5,8-dibromoquinolin-2-amine |
InChI |
InChI=1S/C9H6Br2N2/c10-6-2-3-7(11)9-5(6)1-4-8(12)13-9/h1-4H,(H2,12,13) |
InChI Key |
ZIOZQVPNPSPIRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C(C=CC(=C21)Br)Br)N |
Origin of Product |
United States |
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